3-(1,2,3-Thiadiazol-4-Yl)Phenol
Overview
Description
3-(1,2,3-Thiadiazol-4-Yl)Phenol is a heterocyclic compound that features a thiadiazole ring fused to a phenol group.
Mechanism of Action
- Cell Membrane Disruption : Some studies suggest that 3-(1,2,3-Thiadiazol-4-yl)phenol can alter the permeability of cell membranes. This disruption affects the growth of cells, leading to their eventual death .
- DNA Replication Inhibition : The compound may interfere with DNA replication processes, affecting both bacterial and cancer cells .
- Antimicrobial Activity : this compound has been tested against bacteria (e.g., E. coli, B. mycoides) and fungi (C. albicans). Its antimicrobial effects are likely mediated through multiple pathways .
- Cytotoxic Properties : The compound’s cytotoxicity suggests involvement in cellular pathways related to cell survival, proliferation, and apoptosis .
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
The synthesis of 3-(1,2,3-Thiadiazol-4-Yl)Phenol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by oxidation to form the thiadiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity .
Chemical Reactions Analysis
3-(1,2,3-Thiadiazol-4-Yl)Phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1,2,3-Thiadiazol-4-Yl)Phenol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
3-(1,2,3-Thiadiazol-4-Yl)Phenol can be compared to other thiadiazole derivatives, such as:
4-(1,2,3-Thiadiazol-4-Yl)Phenol: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Amino-5-phenyl-1,3,4-thiadiazole: Known for its pharmacological activities, particularly in antimicrobial and anticancer research.
2-Amino-1,3,4-thiadiazole: Another derivative with significant biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(thiadiazol-4-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-3-1-2-6(4-7)8-5-12-10-9-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLRQXRSXFYSEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CSN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362994 | |
Record name | 3-(1,2,3-Thiadiazol-4-Yl)Phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303149-00-0 | |
Record name | 3-(1,2,3-Thiadiazol-4-Yl)Phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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